molecular formula C14H14N2O2S B12160759 N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B12160759
M. Wt: 274.34 g/mol
InChI Key: PHAJSBGLLRTSAJ-GDNBJRDFSA-N
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Description

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and methoxyphenyl group.

    Reduction: Hydrazine derivatives and reduced forms of the methoxyphenyl group.

    Substitution: Substituted thiophene and methoxyphenyl derivatives.

Scientific Research Applications

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]thiophene-2-carbohydrazide
  • N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide
  • N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of the methoxy group on the phenyl ring and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-10(11-5-3-6-12(9-11)18-2)15-16-14(17)13-7-4-8-19-13/h3-9H,1-2H3,(H,16,17)/b15-10-

InChI Key

PHAJSBGLLRTSAJ-GDNBJRDFSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)OC

Origin of Product

United States

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